molecular formula C26H30N4O4S B2399487 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896676-39-4

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2399487
CAS RN: 896676-39-4
M. Wt: 494.61
InChI Key: VIOMFXKWTXQQLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

One significant application involves the synthesis of derivatives for anticancer evaluations. For instance, research on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which shares structural similarities with the specified compound, demonstrates potent cytotoxic activity against cancer cell lines such as A549, HeLa, and MCF‐7. These compounds have shown low toxicity in normal cells and induce apoptosis and cell cycle arrest in cancer cells, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).

Biological Evaluation and Molecular Docking

Another area of application is in the evaluation of biological activities and molecular docking studies. For example, benzene sulfonamide derivatives have been synthesized and evaluated for their potential antibacterial and antitumor activities. This research emphasizes the versatility of sulfonamide-based compounds in targeting various biological pathways and diseases (Fahim & Shalaby, 2019).

Antimicrobial Activity

Compounds with structures similar to the specified chemical have been investigated for their antimicrobial efficacy. Studies demonstrate that certain derivatives exhibit significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Ghorab et al., 2017).

Material Science Applications

Beyond biomedical applications, such compounds also find relevance in material science, particularly in the synthesis of polymers with specific properties. For instance, aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units have been developed for their thermal stability and potential use in various industrial applications. These polymers exhibit remarkable solubility and mechanical strength, making them suitable for creating thin, flexible films with potential electronics applications (Sava et al., 2003).

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4S/c1-17-13-18(2)16-30(15-17)35(32,33)23-11-9-20(10-12-23)24(31)27-26-29-28-25(34-26)22-8-7-19-5-3-4-6-21(19)14-22/h7-12,14,17-18H,3-6,13,15-16H2,1-2H3,(H,27,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOMFXKWTXQQLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

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